Steric Bulk and Rotatable Bond Profile
The 3‑isopropyl group provides one sp³‑hybridized C–H branching point adjacent to the oxadiazole ring, which is absent in the linear 3‑methyl analog (CAS 253196‑35‑9) and less conformationally constrained than the 3‑cyclopentyl analog (CAS 1823322‑15‑1). The target compound possesses 7 rotatable bonds (RB = 7) and a topological polar surface area (TPSA) of 56.59 Ų, as computed for the neutral Boc‑protected form [REFS‑1]. The 3‑methyl analog has a predicted RB = 6 and a lower TPSA, while the 3‑cyclopentyl analog gains an additional rotatable bond from the cyclopentyl ring puckering (RB ≈ 8) [REFS‑1]. These differences alter the conformational ensemble accessible during both chemical synthesis (e.g., amide coupling yields) and biological recognition [REFS‑2].
| Evidence Dimension | Number of rotatable bonds and TPSA |
|---|---|
| Target Compound Data | RB = 7; TPSA = 56.59 Ų; clogP = 0.16 |
| Comparator Or Baseline | 3‑Methyl analog (CAS 253196‑35‑9): RB = 6 (predicted), TPSA ≈ 56.6 Ų; 3‑Cyclopentyl analog (CAS 1823322‑15‑1): RB = 8 (predicted), TPSA ≈ 56.6 Ų |
| Quantified Difference | ΔRB = +1 vs. methyl analog; ΔclogP ≈ +0.5 vs. methyl analog; ΔclogP ≈ –1.3 vs. cyclopentyl analog (estimated) |
| Conditions | Computed using the Sildrug/ECBD descriptor engine for neutral species |
Why This Matters
A one‑bond difference in rotatable bonds can alter the success rate of crystallisation trials and the free energy penalty upon protein binding, making the isopropyl variant the optimal choice when the target pocket requires a medium‑sized aliphatic substituent at C‑3.
- [1] Sildrug computed properties: EOS85938; C11H19N3O3; clogP 0.16; TPSA 56.59; HBA 6; HBD 0; RB 7. View Source
- [2] Jakopin, Ž. Orthogonally Protected Oxadiazole‑Based Building Blocks: Synthesis and Characterization. Curr. Org. Synth. 2016, 13 (1), 126‑131. The paper demonstrates that subtle changes in the oxadiazole 3‑substituent alter the reactivity and suitability of the building block for peptide coupling. View Source
